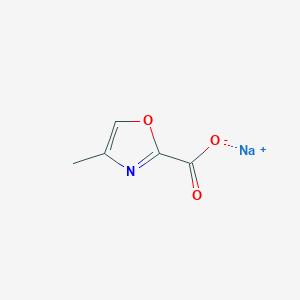

Sodium 4-methyl-1,3-oxazole-2-carboxylate

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole and its derivatives are pivotal in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. semanticscholar.orgtandfonline.com These five-membered aromatic rings, containing both a nitrogen and an oxygen atom, can readily interact with various enzymes and receptors within biological systems through diverse non-covalent bonds. semanticscholar.orgresearchgate.net This ability to form multiple interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, makes the oxazole scaffold a versatile framework for drug design. semanticscholar.orgrsc.org

The significance of oxazoles is underscored by their presence in a multitude of clinically used drugs, including the anti-inflammatory drug Oxaprozin and the antibiotic Linezolid. semanticscholar.orgtandfonline.com The range of pharmacological effects exhibited by oxazole-containing compounds is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. museonaturalistico.italliedacademies.org This broad spectrum of activity continues to drive research into novel oxazole derivatives as potential therapeutic agents for a variety of diseases. tandfonline.commuseonaturalistico.it Beyond pharmaceuticals, oxazole-based compounds are also explored for applications in agrochemicals and materials science, where their unique structural and electronic properties can be harnessed. numberanalytics.comontosight.ai

The Role of Carboxylate Functionalities in Advanced Organic Synthesis

The carboxylate group, the conjugate base of a carboxylic acid, is a fundamental functional group in organic chemistry. fiveable.mewikipedia.org Its importance in advanced organic synthesis stems from its versatility and unique reactivity. Carboxylate ions are effective nucleophiles that can react with alkyl halides to form esters, a common and crucial transformation in organic synthesis. wikipedia.org

The structure of the carboxylate group, with its negative charge delocalized across two oxygen atoms through resonance, provides it with significant stability. wikipedia.org This resonance stabilization influences the acidity of the parent carboxylic acid and the nucleophilicity of the carboxylate anion. wikipedia.org In addition to their role in forming carbon-oxygen bonds, carboxylate groups are instrumental in various biochemical processes. They are integral to the structure and function of amino acids and proteins, where they participate in forming peptide bonds and stabilizing protein structures through ionic interactions and hydrogen bonding. fiveable.meontosight.ai Researchers are also actively exploring the use of carboxylate compounds in the development of new, more efficient, and environmentally friendly catalysts. ontosight.ai

Historical Context of Oxazole Synthesis and Derivatization Methodologies

The history of oxazole chemistry dates back to the early 20th century. numberanalytics.com Since its initial discovery, a variety of synthetic methods have been developed to construct the oxazole ring. One of the earliest and most well-known methods is the Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.comchempedia.info This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring, typically in the presence of a strong acid like sulfuric acid or phosphorus pentachloride. wikipedia.orgacs.orgpharmaguideline.com

Another significant contribution to oxazole synthesis is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org In the mid-20th century, the work of chemists like Sir John Cornforth further advanced the understanding of oxazole chemistry and its application in the synthesis of complex natural products. nih.govresearchgate.netnih.gov

More contemporary methods include the van Leusen reaction , developed in 1977, which employs tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org The van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and is particularly valued for its mild reaction conditions. organic-chemistry.orgnih.govmdpi.com These classical and modern synthetic routes provide chemists with a diverse toolkit for accessing a wide range of substituted oxazoles for various research applications.

Overview of Sodium 4-methyl-1,3-oxazole-2-carboxylate: Position within the Chemical Landscape and Rationale for Study

This compound is a specific, substituted member of the oxazole carboxylate class. Its structure features the core 1,3-oxazole ring, a methyl group at the 4-position, and a sodium carboxylate group at the 2-position. The rationale for studying this particular compound lies in the synergistic combination of its structural features.

The oxazole ring provides a stable, aromatic core with potential biological activity, as discussed previously. The methyl group at the C4 position can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets. The carboxylate group at the C2 position is particularly significant. It imparts water solubility to the molecule, a crucial property for potential pharmaceutical applications. Furthermore, the carboxylate can act as a synthetic handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While extensive research on this specific sodium salt is not widely published, its constituent parts—the substituted oxazole ring and the carboxylate functionality—are well-established pharmacophores and synthetic building blocks. Therefore, this compound represents a logical target for synthesis and investigation within the broader search for novel bioactive molecules. Its study can contribute to a deeper understanding of how substitutions on the oxazole ring affect its chemical and biological properties.

Structure

2D Structure

Properties

IUPAC Name |

sodium;4-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCKLOIUTYDZMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137530-82-4 | |

| Record name | sodium 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for Sodium 4 Methyl 1,3 Oxazole 2 Carboxylate and Its Precursors

Retrosynthetic Analysis of the 4-methyl-1,3-oxazole-2-carboxylate Scaffold

A retrosynthetic analysis of the target molecule, Sodium 4-methyl-1,3-oxazole-2-carboxylate, begins with the most straightforward disconnection: the ionic bond between the carboxylate and the sodium ion. This leads back to the parent carboxylic acid, 4-methyl-1,3-oxazole-2-carboxylic acid. The subsequent analysis focuses on the formation of the substituted oxazole (B20620) ring.

The oxazole heterocycle can be deconstructed through several established pathways. A primary disconnection across the O1-C2 and N3-C4 bonds suggests a precursor like an α-acylamino ketone. This approach, central to the Robinson-Gabriel synthesis, would involve the cyclodehydration of a molecule such as N-(1-oxopropan-2-yl)oxalamic acid or a derivative thereof.

Alternatively, disconnecting the O1-C5 and N3-C2 bonds points towards precursors suitable for methods like the Bredereck reaction, which utilizes α-haloketones and amides. ijpsonline.com In this case, a precursor like 1-chloro-propan-2-one could react with an amide bearing the future carboxylate group, such as oxamide or a related species. A third strategic disconnection can be made at the C2 position, suggesting the formation of the carboxylate group on a pre-existing 4-methyl-1,3-oxazole ring. This approach relies on the known reactivity of the C2 position of the oxazole ring, which is susceptible to metallation followed by carboxylation. pharmaguideline.com

Classical and Contemporary Approaches to Oxazole Ring Formation

The synthesis of the oxazole core is a well-established field, with numerous methods developed over several decades. researchgate.net These can be broadly categorized into classical cyclocondensation reactions and modern transition metal-catalyzed strategies.

Cyclocondensation Reactions in Oxazole Core Synthesis

Cyclocondensation reactions are foundational to oxazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step, typically with the elimination of a small molecule like water.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.comthepharmajournal.com The reaction is often promoted by dehydrating agents such as sulfuric acid or polyphosphoric acid. pharmaguideline.com

Bredereck Reaction : This approach synthesizes oxazoles by reacting α-haloketones with formamide (B127407). ijpsonline.comthepharmajournal.com It provides a direct route to oxazoles that may be unsubstituted at the C5 position.

Fischer Oxazole Synthesis : Discovered in 1896, this synthesis occurs between equimolar amounts of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com

Van Leusen Synthesis : This method is effective for creating 5-substituted oxazoles by reacting an aldehyde with Tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.com An intermediate oxazoline is formed, which then eliminates toluenesulfinic acid (TosH) to yield the oxazole. ijpsonline.com

| Method | Key Precursors | Typical Reagents | Target Substitution Pattern |

| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, POCl₃, PPA | 2,4,5-Trisubstituted |

| Bredereck | α-Haloketone, Amide | Heat | 2,4-Disubstituted |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted |

Transition Metal-Catalyzed Cyclization Strategies for Oxazole Architectures

Modern synthetic chemistry has increasingly turned to transition metal catalysts to achieve the efficient and selective formation of oxazole rings under mild conditions. researchgate.net These methods offer advantages in terms of functional group tolerance and reaction efficiency.

Palladium, copper, gold, and nickel are commonly employed metals in these transformations. tandfonline.comacs.org

Palladium-Catalyzed Reactions : Palladium catalysts, such as Pd(PPh₃)₄, can efficiently catalyze the direct arylation and alkenylation of oxazoles. organic-chemistry.org Another strategy involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-Catalyzed Synthesis : Copper(II) triflate has been used as a catalyst for the reaction between diazoketones and amides to produce 2,4-disubstituted oxazoles. tandfonline.com Copper catalysis is also effective in the tandem oxidative cyclization of readily available starting materials to yield polysubstituted oxazoles under mild conditions. organic-chemistry.org

Gold-Catalyzed Annulation : Gold catalysts can generate α-oxo gold carbene intermediates from terminal alkynes. organic-chemistry.org These intermediates can be trapped by nitriles in an intermolecular reaction to afford 2,5-disubstituted oxazoles in what is effectively a [2+2+1] annulation. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Precursors | Resulting Oxazole |

| Palladium (Pd) | Coupling/Cyclization | N-Propargylamides, Aryl iodides | 2,5-Disubstituted |

| Copper (Cu) | Oxidative Cyclization | Enamides | 2,5-Disubstituted |

| Gold (Au) | Oxidative Annulation | Terminal alkynes, Nitriles | 2,5-Disubstituted |

| Nickel (Ni) | Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted |

Methodological Considerations for the Introduction of the Carboxylate Moiety

The introduction of the carboxylate group at the C2 position is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, including direct carbonylation of a suitable precursor or oxidation of a pre-installed functional group.

Carbonylation Reactions for Carboxylate Group Formation

Carbonylation reactions, which introduce a carbonyl group using carbon monoxide, are a powerful tool for synthesizing carboxylic acids and their derivatives. youtube.com In the context of the 4-methyl-1,3-oxazole-2-carboxylate scaffold, a palladium-catalyzed carbonylation of a 2-halo-4-methyloxazole precursor is a viable and direct approach. youtube.com This reaction typically involves treating the heteroaryl halide with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base. youtube.com This method benefits from the commercial availability of various halo-oxazoles and the high functional group tolerance of modern palladium catalytic systems.

Oxidative Approaches to Carboxylic Acids and Subsequent Salt Derivatization

An alternative to carbonylation is the oxidation of a pre-existing functional group at the C2 position of the 4-methyloxazole (B41796) ring. For instance, a 2-methyl or 2-formyl-4-methyloxazole could be oxidized to the corresponding carboxylic acid. However, care must be taken as the oxazole ring itself can be sensitive to certain oxidizing agents, which may lead to ring cleavage. pharmaguideline.com

A more subtle oxidative approach involves the synthesis and subsequent oxidation of an oxazoline precursor. For example, 3-oxazoline-4-carboxylates can be synthesized and then oxidized to yield the corresponding oxazole-4-carboxylates. organic-chemistry.org A similar strategy could be envisioned for the 2-carboxylate target.

Once the 4-methyl-1,3-oxazole-2-carboxylic acid has been synthesized and purified, the final step is derivatization to the sodium salt. This is a straightforward acid-base reaction, typically achieved by treating the carboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent system. Subsequent removal of the solvent yields the final product, this compound.

Optimization and Green Chemistry Aspects of Synthetic Routes to this compound

The pursuit of efficient and environmentally benign synthetic routes to this compound and its parent acid or ester is paramount. Optimization strategies often focus on improving yield, reducing reaction times, and minimizing hazardous waste, aligning with the principles of green chemistry. Key areas of advancement include catalyst selection, the use of alternative energy sources, and the implementation of eco-friendly solvent systems.

Classical methods for oxazole synthesis, such as the Robinson-Gabriel and Bredereck syntheses, often rely on harsh reagents and high temperatures, leading to low yields and significant waste. Modern approaches have sought to overcome these limitations. For instance, the synthesis of 2,4-disubstituted oxazoles, the structural class to which 4-methyl-1,3-oxazole-2-carboxylate belongs, can be achieved through the coupling of α-diazoketones with amides. ijpsonline.comnih.gov A notable metal-free approach utilizes trifluoromethanesulfonic acid (TfOH) as a catalyst, offering mild reaction conditions and a broad substrate scope. nih.govorganic-chemistry.org

Catalytic methods play a crucial role in the optimization of oxazole synthesis. Copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the coupling of substituted α-diazoketones with amides, resulting in good yields of 2,4-disubstituted oxazoles. ijpsonline.com Palladium-catalyzed cross-coupling reactions have also been developed for the direct arylation of oxazoles, providing a versatile method for their functionalization. ijpsonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and increased yields. ijpsonline.comacs.org The synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently achieved under microwave irradiation. acs.org By carefully controlling the amount of base (K₃PO₄), the reaction can be selectively directed towards the formation of either oxazolines or the fully aromatized oxazoles. acs.org

The following interactive table summarizes a selection of optimized and greener synthetic approaches relevant to the formation of the 2,4-disubstituted oxazole core.

| Method | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Green Aspects |

| α-Diazoketone & Amide Coupling | Cu(OTf)₂ | 1,2-dichloroethane | 25°C to 80°C | up to 87% | Catalytic, efficient |

| α-Diazoketone & Amide Coupling | TfOH | 1,2-dichloroethane | Mild | Good to Excellent | Metal-free, mild conditions |

| Van Leusen Synthesis (Microwave) | K₃PO₄ | Isopropyl alcohol | 65°C, 350 W, 8 min | up to 96% | Rapid, energy-efficient |

| Direct Arylation | Palladium/Copper | - | - | Good | Catalytic, atom-economical |

Total Synthesis Strategies for Complex Molecules Incorporating the Oxazole Carboxylate Unit

The 4-methyl-1,3-oxazole-2-carboxylate moiety, as a substituted oxazole, is a key structural motif in a variety of complex natural products with significant biological activity. nih.govresearchgate.net The total synthesis of these molecules often requires intricate strategies for the construction and incorporation of the oxazole ring. While direct incorporation of a pre-synthesized this compound is one approach, it is more common to construct the oxazole ring during the synthesis from acyclic precursors.

A prominent example is the synthesis of Diazonamide A , a marine natural product with potent antimitotic activity. nih.govprinceton.edu The complex structure of Diazonamide A features a highly substituted oxazole ring as a central component of its macrocyclic core. nih.gov Synthetic strategies towards Diazonamide A have involved the late-stage formation of the oxazole ring from a serine-derived precursor, highlighting a biomimetic approach. nih.gov The challenges in these syntheses often lie in the stereocontrolled construction of the surrounding molecular framework and the mild conditions required for the oxazole ring-forming cyclodehydration to avoid degradation of the complex molecule.

Another class of natural products where the oxazole unit is a key feature is the phorboxazoles , which are potent cytostatic agents isolated from marine sponges. nih.gov The total synthesis of phorboxazoles also relies on the strategic formation of oxazole rings from serine-derived amides through oxidation-cyclodehydration reactions.

The general strategies for incorporating an oxazole carboxylate unit into a complex molecule can be broadly categorized as:

Linear Assembly Followed by Cyclization: In this approach, an acyclic precursor containing the necessary functionalities is synthesized first. The oxazole ring is then formed towards the end of the synthetic sequence through a cyclodehydration reaction. This strategy is common in peptide-based natural products where the oxazole is derived from a serine or threonine residue. nih.gov

Convergent Synthesis with a Pre-formed Oxazole Building Block: This strategy involves the synthesis of the oxazole carboxylate unit as a separate building block, which is then coupled with other fragments of the target molecule. This approach can be more efficient for highly complex targets, as it allows for the parallel synthesis of different parts of the molecule.

Post-synthetic Modification of the Oxazole Ring: In some cases, a simpler oxazole derivative is incorporated into the molecule, and the desired substituents are introduced at a later stage through functional group transformations.

Detailed Investigation of the Reactivity Profile and Reaction Mechanisms of Sodium 4 Methyl 1,3 Oxazole 2 Carboxylate

Electrophilic Aromatic Substitution (EAS) on the Oxazole (B20620) Ring: Mechanistic Insights and Regioselectivity

The oxazole ring is an electron-rich heterocyclic system, but its reactivity towards electrophilic aromatic substitution (EAS) is generally considered modest and highly dependent on the substituents present. msu.edu For Sodium 4-methyl-1,3-oxazole-2-carboxylate, the regioselectivity of EAS is dictated by the competing electronic effects of the C4-methyl group and the C2-carboxylate group.

Generally, electrophilic substitution on the oxazole nucleus occurs preferentially at the C5 position, followed by the C4 position. tandfonline.combrainly.in The C2 position is the most electron-deficient and least reactive towards electrophiles. pharmaguideline.com The presence of an electron-donating group (EDG) on the ring is often required to activate it sufficiently for the reaction to proceed. tandfonline.comwikipedia.org

In the case of the target compound, the C4-methyl group acts as an electron-donating group, activating the ring, particularly at the C5 position, for electrophilic attack. Conversely, the C2-carboxylate group is strongly electron-withdrawing, which deactivates the entire ring system towards electrophiles. The net effect is a significantly reduced reactivity compared to simpler alkyl-substituted oxazoles. Electrophilic substitution, if achievable, would almost certainly occur at the C5 position, which is activated by the adjacent methyl group and is the inherently preferred site for substitution. Reactions like nitration or halogenation would likely require forcing conditions due to the deactivating effect of the carboxylate group.

Table 1: Influence of Substituents on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Influence on EAS | Predicted Site of Attack |

|---|---|---|---|---|

| -CH₃ | C4 | Electron-Donating (Inductive) | Activating | Directs to C5 |

| -COO⁻Na⁺ | C2 | Electron-Withdrawing (Inductive) | Deactivating | Reduces overall ring reactivity |

Nucleophilic Addition and Substitution Reactions at the Oxazole Core and Related Functionalities

Nucleophilic substitution reactions on an unsubstituted oxazole ring are rare. tandfonline.compharmaguideline.com The electron-rich nature of the ring system makes it inherently resistant to attack by nucleophiles. Such reactions typically require the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 positions. tandfonline.comnumberanalytics.com The order of reactivity for substitution of halogens is C2 >> C4 > C5. tandfonline.com

For this compound, the carboxylate group at C2 is a very poor leaving group. Therefore, direct nucleophilic aromatic substitution on the ring is highly unlikely. Instead, nucleophilic attack is more prone to occur at the electrophilic carbon of the carboxylate group (see Section 3.3).

However, under certain conditions, strong nucleophiles can attack the oxazole ring, often leading to ring cleavage rather than substitution. pharmaguideline.com The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. brainly.inpharmaguideline.com In the subject molecule, attack at C2 could initiate a ring-opening cascade, potentially forming an acyclic isonitrile intermediate, a known reactivity pattern for 2-lithio-oxazoles. pharmaguideline.comwikipedia.org

Reactivity of the Carboxylate Group: Decarboxylation Pathways, Esterification Kinetics, and Amide Formation

The reactivity of this compound is dominated by the functionality of the C2-carboxylate group.

Decarboxylation Pathways: Decarboxylation is a common reaction for salts of carboxylic acids, involving the removal of the carboxylate group and its replacement with a hydrogen atom, typically upon heating. libretexts.orgunacademy.com The reaction is often facilitated by heating the sodium salt with soda lime (a mixture of NaOH and CaO). libretexts.orgquora.com The mechanism generally involves the formation of a carbanion intermediate at the position of the departing CO2 group, which is then protonated by a source in the reaction mixture. quora.com The electron-withdrawing nature of the oxazole ring would stabilize the transient carbanion at the C2 position, suggesting that decarboxylation to form 4-methyloxazole (B41796) should be a feasible transformation under thermal conditions.

Esterification Kinetics: Direct esterification of the sodium salt is not possible. The carboxylate must first be protonated by treatment with acid to form 4-methyl-1,3-oxazole-2-carboxylic acid. This carboxylic acid can then be converted to an ester via several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method, though the reaction is an equilibrium process. masterorganicchemistry.com The kinetics of such reactions are influenced by factors including the steric hindrance of the alcohol and carboxylic acid, temperature, and the efficiency of water removal to drive the equilibrium. masterorganicchemistry.comresearchgate.net Alternatively, the carboxylic acid can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) for Steglich esterification or converted to an acyl chloride, which then reacts rapidly with an alcohol. mdpi.com

Amide Formation: Similar to esterification, amide formation requires the conversion of the sodium salt to the free carboxylic acid. The acid can then be coupled with an amine, typically using a coupling reagent such as DCC or other carbodiimides to facilitate the reaction under mild conditions. mdpi.com Alternatively, converting the carboxylic acid to a more reactive derivative like an acyl chloride allows for a rapid and often quantitative reaction with a primary or secondary amine to yield the corresponding amide.

Table 2: Summary of Carboxylate Group Reactions

| Reaction | Required Conditions | Key Intermediate | Product |

|---|---|---|---|

| Decarboxylation | Heat, typically with soda lime | C2-carbanion | 4-Methyloxazole |

| Esterification | 1. Acidification to R-COOH 2. Alcohol, acid catalyst (Fischer) or coupling agent (Steglich) | Protonated carbonyl or activated acyl group | 4-Methyl-1,3-oxazole-2-carboxylate ester |

| Amide Formation | 1. Acidification to R-COOH 2. Amine, coupling agent or conversion to acyl chloride | Activated acyl group | 4-Methyl-1,3-oxazole-2-carboxamide |

Metalation and C-H Activation Studies of the Oxazole Moiety

Metalation, typically involving deprotonation with a strong base like an organolithium reagent, is a powerful tool for the functionalization of heterocycles. The acidity of protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com

In this compound, the most acidic C2 position is substituted. Therefore, deprotonation would be expected to occur at either the C5-H or the C4-methyl protons.

C5-H Activation: The C5 proton is the next most acidic ring proton. Direct deprotonation at this site with a strong base would generate a C5-organometallic species, which could then be trapped with various electrophiles. Palladium-catalyzed direct C-H activation, a common method for arylating heterocycles, also shows a strong preference for the C5 position in oxazoles. mdpi.com

C4-Methyl Deprotonation: Studies on related methyl-substituted oxazole carboxylic acids have shown that deprotonation can occur regioselectively at a methyl group. rsc.org The specific site of deprotonation (ring vs. methyl group) can be influenced by the base used, reaction temperature, and the presence of other directing groups. rsc.org It is plausible that under specific conditions, a strong base could deprotonate the C4-methyl group to form an anionic species suitable for further reaction.

The carboxylate group itself can act as a directing group in some C-H activation reactions, although this typically directs functionalization at an ortho position, which is not available on the oxazole ring. rsc.org However, the coordination of the metal catalyst to the carboxylate could influence the regioselectivity of C-H activation at other sites. chemrxiv.org

Photochemical Transformations Involving the Oxazole Carboxylate System

Oxazole rings are known to undergo a variety of photochemical transformations upon UV irradiation. tandfonline.com Common reactions include photoisomerization and photo-oxidation. tandfonline.comnih.gov

Photoisomerization: A well-documented photochemical reaction of oxazoles is their rearrangement to isomeric heterocycles. For instance, irradiation can lead to the formation of isoxazoles or even thiazoles in the presence of a sulfur source. This process often proceeds through a ring-opened intermediate or via an acyl azirine intermediate. nih.govacs.orgacs.org The specific substituents on the ring can influence the reaction pathway and the stability of the intermediates.

Photo-oxidation: In the presence of oxygen and a sensitizer, oxazoles can undergo photo-oxidation, leading to ring cleavage and the formation of various oxidation products. tandfonline.com

For this compound, the chromophore of the oxazole ring would be the primary site of light absorption. The substituents would likely influence the energy of the excited state and the subsequent reaction pathways. The carboxylate group, being electron-withdrawing, could affect the electronic distribution in the excited state, potentially favoring certain rearrangement or fragmentation pathways over others.

Ring-Opening and Rearrangement Reactions of the 1,3-Oxazole System

Apart from photochemical methods, the oxazole ring can be opened or rearranged under various other conditions.

Nucleophilic Ring Opening: As mentioned in section 3.2, strong nucleophiles can induce ring cleavage. pharmaguideline.com Attack at C2 can lead to the formation of an isonitrile enolate, which can be trapped or undergo further rearrangement. wikipedia.org

Cornforth Rearrangement: This is a thermal rearrangement of 4-acyloxazoles to yield isomeric oxazoles. While the subject compound is not a 4-acyloxazole, related rearrangements involving ring opening and recyclization are a key feature of oxazole chemistry. tandfonline.com

Conversion to Other Heterocycles: Oxazoles can serve as precursors for other heterocyclic systems. For example, reaction with ammonia (B1221849) or formamide (B127407) can lead to ring transformation into imidazoles. pharmaguideline.com They can also participate as dienes in Diels-Alder reactions, which, after loss of the oxygen bridge, can lead to substituted pyridines. wikipedia.org The electron-donating methyl group and electron-withdrawing carboxylate group would significantly influence the dienophilic character of the oxazole ring in such cycloadditions.

Investigation of Solvent Effects and Counterion Influences on Reactivity and Selectivity

Solvent Effects: The choice of solvent can have a profound impact on the reactivity and selectivity of reactions involving the oxazole ring.

Polarity: Solvent polarity can influence the rates of reactions involving charged intermediates or transition states. For example, SN1-type reactions are favored by polar protic solvents that can stabilize both cations and anions, while SN2 reactions are often faster in polar aprotic solvents where the nucleophile is less solvated and more reactive. libretexts.org In the context of C-H activation, solvent choice has been shown to control the regioselectivity of direct arylation on oxazoles. orgsyn.org Polar aprotic solvents like DMF can favor certain isomeric intermediates over others, leading to high regioselectivity. orgsyn.org

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding, which can stabilize anions (like the carboxylate) but also potentially deactivate nucleophiles. libretexts.org In decarboxylation, the stability of intermediates can be sensitive to solvent polarity. acs.org

Coordinating Ability: Solvents can also act as ligands for metal catalysts used in cross-coupling or C-H activation reactions, thereby influencing the catalyst's activity and selectivity.

Counterion Influences: The sodium (Na⁺) counterion primarily affects the properties of the carboxylate group.

Solubility: The ionic nature of the sodium salt dictates its solubility, being more soluble in polar solvents.

Nucleophilicity: In less polar solvents, the sodium cation and the carboxylate anion can form a tight ion pair. This association reduces the nucleophilicity of the carboxylate. The dissociation of this ion pair, favored by polar solvents, increases the reactivity of the anion. researchgate.net

Table 3: Summary of Solvent and Counterion Effects

| Factor | Influence | Example Application |

|---|---|---|

| Solvent Polarity (Aprotic) | Can enhance nucleophilicity; can alter equilibrium of intermediates. | Controlling regioselectivity in lithiation/bromination of oxazoles. orgsyn.org |

| Solvent Polarity (Protic) | Stabilizes charged species; can solvate and deactivate nucleophiles. | General solvent for reactions involving ionic species. |

| Counterion (Na⁺) Association | Forms ion pairs in non-polar media, reducing carboxylate reactivity. | Reactivity of carboxylate salts in nucleophilic substitutions. researchgate.net |

| Counterion (Na⁺) in Catalysis | Can interact with metal catalysts and influence reaction pathways. | Boosting reactivity in Pd-catalyzed C-H activation. chemrxiv.org |

Advanced Computational and Theoretical Chemistry Studies of Sodium 4 Methyl 1,3 Oxazole 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. uc.ptscbt.com A typical DFT study on the 4-methyl-1,3-oxazole-2-carboxylate anion would begin with geometry optimization to find the most stable, lowest-energy structure. nih.gov From this optimized geometry, a variety of ground-state properties can be calculated.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uc.pt The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. uc.pt

For other oxazole (B20620) derivatives, DFT calculations have been used to determine optimized bond lengths and angles, dipole moments, and various reactivity descriptors like chemical potential, hardness, and softness. uc.ptnih.gov These values provide a detailed picture of the molecule's electronic characteristics.

Illustrative Data Table: Hypothetical DFT-Calculated Properties This table illustrates the type of data that would be generated from a DFT study. The values are not based on actual calculations for Sodium 4-methyl-1,3-oxazole-2-carboxylate.

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Global Hardness (η) | 2.65 eV | Resistance to charge transfer |

| Global Softness (S) | 0.189 eV-1 | Polarizability and reactivity |

Ab Initio Methods for Excited State Analysis and Photoreactivity Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are particularly valuable for studying excited states and predicting how a molecule might behave upon absorbing light (photoreactivity). nih.govzsmu.edu.ua

For the parent oxazole molecule, ab initio studies have investigated the decay pathways after UV light excitation. nih.gov Such studies can map out the transitions between different electronic states (e.g., from a bright ππ* state to a πσ* state) and predict potential outcomes like ring-opening or other photochemical reactions. nih.gov A similar investigation on 4-methyl-1,3-oxazole-2-carboxylate would reveal its photostability and potential photoreactive pathways, which is crucial for applications where the compound might be exposed to light. These calculations can predict vertical excitation energies and identify conical intersections, which are key to understanding ultrafast photochemical processes. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the step-by-step mechanism of chemical reactions, identifying short-lived intermediates and the energy required to move from reactants to products.

Mechanistic Elucidation via Potential Energy Surface Mapping

By calculating the energy of the molecular system at various geometries, a potential energy surface (PES) can be mapped. This surface reveals the lowest energy paths for a reaction, highlighting reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. For synthetic reactions involving oxazoles, computational studies have been used to support proposed mechanisms, such as those involving nitrile ylide intermediates or cycloaddition reactions. researchgate.netnih.gov A PES mapping for a reaction involving this compound, for instance, its decarboxylation, would identify the transition state structure and confirm whether the reaction proceeds in a single step or through multiple intermediates.

Kinetic and Thermodynamic Parameters from Computational Models

From the computed potential energy surface, key kinetic and thermodynamic parameters can be extracted. The energy difference between the transition state and the reactants gives the activation energy (Ea), which is essential for predicting the reaction rate. DFT calculations are routinely used to determine these energy barriers. researchgate.net Furthermore, thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated, indicating whether a reaction is energetically favorable and spontaneous. researchgate.net

Illustrative Data Table: Hypothetical Reaction Parameters This table shows representative kinetic and thermodynamic data that could be computationally derived for a hypothetical reaction. The values are not based on actual calculations.

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Activation Energy (Ea) | 25 kcal/mol | Determines reaction rate |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates if reaction is exothermic or endothermic |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Determines reaction spontaneity |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

To predict how a molecule will interact with other chemical species, computational methods that analyze its charge distribution and reactivity sites are employed.

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color scale to indicate regions of negative and positive potential. Red-colored, electron-rich areas signify regions prone to electrophilic attack, while blue-colored, electron-deficient areas are susceptible to nucleophilic attack. uc.pt For oxazole derivatives, MEP analyses have shown that the nitrogen atom is typically the site of most negative potential, making it a primary target for electrophiles or hydrogen bonding. mdpi.com The carboxylate group in the target molecule would also be a prominent region of negative potential, influencing its interactions.

Fukui Function Analysis

Fukui functions provide a more quantitative, DFT-based method to identify reactive sites within a molecule. researchgate.net By analyzing how the electron density changes with the addition or removal of an electron, one can pinpoint the atoms most likely to engage in electrophilic, nucleophilic, or radical attacks. Studies on the parent oxazole ring have used Fukui functions to identify the C5 and C4 positions as the preferential sites for electrophilic substitution. A Fukui function analysis of 4-methyl-1,3-oxazole-2-carboxylate would precisely rank the reactivity of each atom in the ring and its substituents, offering a detailed guide to its chemical behavior. researchgate.net

Conformational Analysis and Tautomerism Studies Using Computational Methods

Computational chemistry provides powerful tools to investigate the three-dimensional arrangements of atoms in a molecule (conformational analysis) and the potential for isomers that differ in the position of a proton (tautomerism). For this compound, these studies are crucial for understanding its stability, electronic properties, and reactivity.

Conformational analysis of the 4-methyl-1,3-oxazole-2-carboxylate anion would primarily focus on the orientation of the carboxylate group relative to the oxazole ring. While the oxazole ring itself is largely planar, rotation around the C2-C(carboxylate) bond can lead to different conformers. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this rotation. The results would likely indicate that the most stable conformer is one where the carboxylate group is coplanar with the oxazole ring, maximizing electronic conjugation.

Tautomerism is a key consideration for many heterocyclic compounds. orientjchem.org For the 4-methyl-1,3-oxazole-2-carboxylate anion, potential tautomeric forms could arise from the protonation at different sites, such as the nitrogen atom or one of the oxygen atoms of the carboxylate group, should a proton source be available in its environment. DFT calculations are instrumental in determining the relative stabilities of these potential tautomers. nih.gov By calculating the Gibbs free energy of each tautomeric form, researchers can predict the predominant species under specific conditions. Factors such as intramolecular hydrogen bonding can significantly influence tautomeric stability. nih.gov

For instance, a hypothetical computational study might compare the energy of the primary carboxylate anion with a tautomer where a proton has shifted to the nitrogen atom of the oxazole ring. The energy difference between these forms would indicate the likelihood of this tautomer existing in equilibrium.

Interactive Data Table: Hypothetical Relative Energies of 4-methyl-1,3-oxazole-2-carboxylate Tautomers

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C2=N3) |

| Planar Carboxylate Anion | B3LYP/6-311++G(d,p) | 0.00 | 0° |

| Perpendicular Carboxylate Anion | B3LYP/6-311++G(d,p) | +5.2 | 90° |

| N-protonated Tautomer | B3LYP/6-311++G(d,p) | +25.8 | N/A |

Solvent-Explicit and Implicit Models in Computational Investigations of Reactivity

The chemical reactivity of a molecule, particularly an ionic species like this compound, is significantly influenced by its solvent environment. Computational chemistry utilizes both implicit and explicit solvent models to account for these effects. arxiv.orgresearchgate.net

Implicit Solvent Models , also known as continuum models (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally less expensive and is effective at capturing the bulk electrostatic effects of the solvent on the solute. arxiv.orgresearchgate.net For this compound, an implicit model could be used to predict how its reactivity, for instance in a nucleophilic attack, might change in solvents of varying polarity, such as water versus a non-polar organic solvent. mdpi.com

Explicit Solvent Models provide a more detailed and accurate picture by including a finite number of individual solvent molecules surrounding the solute. arxiv.orgresearchgate.net This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms in protic solvents. mdpi.com While computationally intensive, explicit solvent models can provide valuable insights into the role of the first solvation shell in stabilizing transition states and intermediates. arxiv.org For the 4-methyl-1,3-oxazole-2-carboxylate anion, explicit water molecules could be modeled to understand how hydrogen bonding to the carboxylate group affects its availability as a nucleophile.

A common hybrid approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM), where the solute and a few key solvent molecules are treated with a high level of quantum mechanical theory, while the rest of the solvent is modeled using less computationally demanding molecular mechanics force fields. researchgate.net

Interactive Data Table: Hypothetical Solvation Free Energies of 4-methyl-1,3-oxazole-2-carboxylate Anion

| Solvent | Implicit Model (kcal/mol) | Explicit Model (kcal/mol) |

| Water (ε=78.4) | -65.2 | -68.5 |

| Methanol (ε=32.6) | -58.9 | -61.3 |

| Acetonitrile (ε=36.6) | -55.1 | -57.0 |

| Chloroform (ε=4.8) | -30.7 | -33.2 |

Emerging Research Directions and Unexplored Chemical Space for Oxazole 2 Carboxylates

Development of Novel Organocatalytic Systems Derived from the Oxazole (B20620) Scaffold

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free and often more sustainable alternative to traditional transition-metal catalysis. The inherent chirality and functionality of certain oxazole derivatives make them attractive candidates for the development of novel organocatalytic systems.

Recent research has demonstrated the potential of the oxazole scaffold in asymmetric catalysis. For instance, a straightforward organocatalyzed asymmetric addition of oxazole-2(3H)-thiones to α,β-unsaturated ketones has been developed. nih.gov This reaction, facilitated by chiral cinchonine-derived primary amines, produces Michael adducts with high yields and excellent enantioselectivities. nih.gov While not directly employing an oxazole as the catalyst, this work underscores the utility of the oxazole motif in asymmetric transformations and opens the door for designing chiral oxazole-based catalysts.

Furthermore, the development of axially chiral molecules is a burgeoning area of organocatalysis. beilstein-journals.orgrsc.org The rigid, planar structure of the oxazole ring could be incorporated into larger molecular frameworks to induce axial chirality, similar to strategies employed with other heterocyclic systems like urazoles. nih.gov Such chiral oxazole-based compounds could find applications as a new class of organocatalysts or chiral ligands for asymmetric synthesis. nih.gov The synthesis of chiral (phosphinoaryl)oxazolines, which are effective ligands in asymmetric catalysis, further illustrates the potential of the oxazole scaffold in this domain. researchgate.net

Table 1: Examples of Oxazole-Related Scaffolds in Asymmetric Catalysis

| Scaffold Type | Role in Catalysis | Potential Application for Oxazole-2-carboxylates |

| Chiral Oxazole-2(3H)-thiones | Pronucleophile in asymmetric Michael additions nih.gov | Development of chiral catalysts with the oxazole core as the recognizing unit. |

| (Phosphinoaryl)oxazolines | Chiral ligands for metal-catalyzed reactions researchgate.net | Synthesis of oxazole-2-carboxylate-containing ligands for enantioselective transformations. |

| Axially Chiral Urazoles | Asymmetric organocatalysts nih.gov | Design of novel axially chiral organocatalysts incorporating the oxazole-2-carboxylate moiety. |

Integration into Flow Chemistry Methodologies for Continuous Synthesis and Process Intensification

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of oxazole derivatives is well-suited for adaptation to flow chemistry methodologies, which can lead to process intensification and more efficient manufacturing of these important heterocycles.

A fully automated, multipurpose mesofluidic flow reactor has been successfully developed for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.orgnih.gov This system utilizes columns of solid-supported reagents to expedite the synthesis, allowing for the preparation of a diverse set of 25 different oxazoles in high yields (83-99%). durham.ac.uk The integration of on-chip mixing and packed cartridges with an immobilized base facilitates a rapid intramolecular cyclization, yielding the desired oxazole products. durham.ac.ukacs.org

Moreover, versatile continuous-flow methods have been reported for the synthesis of highly functionalized 1,2,4-oxadiazoles, which are structurally related to oxazoles, starting from carboxylic acids. beilstein-journals.orgnih.gov These multi-step continuous-flow systems operate without the isolation of intermediates and can be combined with in-line purification techniques like liquid-liquid microextraction to afford pure products. beilstein-journals.org Such methodologies could be readily adapted for the continuous synthesis of Sodium 4-methyl-1,3-oxazole-2-carboxylate and its derivatives, potentially enabling scalable production at a rate of grams per hour. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Oxazole Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours durham.ac.ukresearchgate.net |

| Scalability | Often challenging | Readily scalable durham.ac.ukresearchgate.net |

| Safety | Handling of large volumes of reagents | Improved heat and mass transfer, smaller reaction volumes researchgate.net |

| Process Control | Limited | Precise control over reaction parameters (temperature, pressure, stoichiometry) researchgate.net |

| Productivity | Lower | Higher throughput, potential for automation durham.ac.uknih.gov |

Exploration of Sustainable and Biocatalytic Transformations Utilizing Oxazole-2-carboxylates

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, environmentally benign solvents, and catalytic processes. The synthesis and modification of oxazole-2-carboxylates are ripe for exploration within this paradigm, with biocatalysis offering a particularly promising frontier.

Biocatalytic approaches, which employ enzymes or whole organisms to perform chemical transformations, can offer high selectivity and mild reaction conditions. The biosynthesis of thiazole/oxazole-modified microcins (TOMMs) in bacteria provides a blueprint for the enzymatic construction of the oxazole ring. nih.gov In these natural systems, an ATP-dependent cyclodehydratase and an FMN-dependent dehydrogenase work in concert to convert serine or threonine residues into oxazole moieties. nih.gov Harnessing these or engineered enzymes could lead to novel and sustainable routes for the synthesis of functionalized oxazole-2-carboxylates.

In addition to biocatalysis, other green synthetic methods are being applied to oxazole synthesis. For example, a sustainable method for preparing oxazoles has been described using water as the solvent and a recyclable copper ferrite (B1171679) (CuFe2O4) nanoparticle catalyst. jsynthchem.com This method is efficient for the reaction of benzoin, carboxylic acids, and ammonium (B1175870) acetate, and the catalyst can be easily recovered with a magnet and reused for multiple cycles. jsynthchem.com Such approaches significantly reduce the environmental impact compared to traditional methods that often rely on hazardous solvents and stoichiometric reagents. ijpsonline.com

Advanced Materials Science Applications Beyond Direct Material Properties (e.g., as a functionalization agent or structural component)

The utility of the oxazole scaffold extends beyond its role as a pharmacophore into the realm of materials science. The thermal stability, chemical resistance, and unique optical properties of oxazole-containing polymers make them suitable for a range of advanced applications. ontosight.ai Here, the oxazole-2-carboxylate moiety can serve not just as a passive component but as an active functionalization agent or a key structural element that dictates the material's properties.

Polymers incorporating oxazole rings, such as those derived from the polymerization of 4,5-dihydro-2-(1-methylethenyl)oxazole with styrene, exhibit high thermal stability and chemical resistance. ontosight.ai These properties make them candidates for high-performance coatings, adhesives, and optoelectronic materials. ontosight.ai The properties of these materials can be tailored by adjusting the ratio of the oxazole monomer to other components in the polymer backbone. ontosight.ai

In the biomedical field, polymers derived from oxazoles are being explored for applications such as drug delivery systems, tissue engineering, and as biocompatible materials. ontosight.aiontosight.ai The deacylated and phosphorylated forms of poly(2-ethyl-2-oxazoline), for example, are investigated for their biocompatibility and potential as vectors for gene delivery. ontosight.ai The oxazole-2-carboxylate unit could be incorporated into such polymers to introduce specific functionalities, such as metal-chelating properties or sites for further chemical modification. The use of oxazolyl-functionalized polymers in controlled polymerization techniques like atom transfer radical polymerization (ATRP) further highlights their versatility in creating well-defined polymer architectures. researchgate.net

Mechanistic Studies of Unconventional Reactivity Patterns and Uncharted Chemical Transformations

A deep understanding of the reactivity of the oxazole ring is crucial for unlocking its full synthetic potential. While classical reactions of oxazoles are well-documented, emerging research is focused on exploring unconventional reactivity patterns and developing novel chemical transformations. researchgate.net

The regioselective functionalization of the oxazole scaffold is a significant area of investigation. Methods for the selective metalation of the oxazole ring at different positions using organometallic bases like TMPMgCl·LiCl or TMPZnCl·LiCl have been developed. acs.org These metalated intermediates are stable towards ring fragmentation and can react with a variety of electrophiles, providing a powerful tool for the synthesis of highly substituted oxazoles. acs.org This approach allows for the precise installation of functional groups at positions that are not accessible through classical methods.

Furthermore, the oxazole ring can undergo unconventional transformations such as ring-opening reactions. Mechanistic studies have investigated the ring-opening of the oxazole nucleus, which can lead to the formation of acyclic intermediates that can be trapped or undergo further reactions. researchgate.net This reactivity can be exploited for the synthesis of other classes of compounds. The predictable and regioselective metallation chemistry of oxazoles, combined with transition metal-catalyzed cross-coupling reactions, has provided synthetic routes to a wide array of complex natural products. researchgate.netresearchgate.net Theoretical methods, such as Density Functional Theory (DFT), are also being employed to study the electronic structure and reactivity of oxazole derivatives, providing insights that can guide the design of new reactions. irjweb.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sodium 4-methyl-1,3-oxazole-2-carboxylate and ensuring purity?

- Answer: Synthesis typically involves carboxylation of 4-methyl-1,3-oxazole derivatives followed by sodium salt formation. Key steps include:

- Esterification: Methylation of the oxazole ring using methyl halides under basic conditions.

- Hydrolysis: Base-mediated hydrolysis of the ester group to form the carboxylic acid.

- Salt formation: Neutralization with sodium hydroxide to yield the sodium carboxylate.

Purity can be verified via HPLC (≥95% purity threshold) and melting point analysis (referencing values from analogs like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, mp 239–242°C ).

Q. How can the structural identity of this compound be confirmed?

- Answer: Use a combination of spectroscopic and crystallographic techniques:

- FT-IR spectroscopy: Identify characteristic carboxylate (COO⁻) stretches (~1600 cm⁻¹) and oxazole ring vibrations (C=N/C-O ~1500–1650 cm⁻¹) .

- X-ray diffraction (XRD): Employ SHELX software for crystallographic refinement to resolve atomic positions and confirm the oxazole ring geometry .

- NMR: Compare NMR shifts with related compounds (e.g., methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate) to validate substituent positions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound derivatives?

- Answer: Discrepancies between experimental and theoretical spectra (e.g., IR mismatches) can be addressed via:

- DFT calculations: Use B3LYP/6-311++G(d,p) level theory to model vibrational spectra and identify misassigned functional groups .

- Conformational analysis: Compare computed vs. experimental NMR coupling constants to rule out tautomeric or rotational isomers .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Answer: Stability studies should consider:

- pH control: Maintain pH >8 to prevent protonation of the carboxylate group, which may precipitate the free acid form.

- Temperature: Store solutions at 4°C to minimize hydrolysis, as oxazole rings are sensitive to prolonged heat .

- Chelation: Add EDTA to sequester metal ions that could catalyze degradation .

Q. How can researchers design assays to evaluate the bioactivity of this compound?

- Answer: Focus on enzyme inhibition or receptor-binding studies:

- Kinetic assays: Monitor inhibition of target enzymes (e.g., carboxylases or oxidoreductases) using UV-Vis spectroscopy or fluorometric methods.

- Molecular docking: Pre-screen with AutoDock Vina to predict binding affinities to active sites, leveraging structural data from XRD-refined models .

- Dose-response curves: Use Hill equation analysis to determine IC values, ensuring replicates (n ≥ 3) to account for variability .

Q. What analytical approaches validate the absence of regioisomeric impurities in synthesized this compound?

- Answer:

- LC-MS/MS: Detect trace regioisomers (e.g., 5-methyl vs. 4-methyl substitution) using high-resolution mass spectrometry and fragmentation pattern analysis .

- 2D NMR: Employ - HSQC to distinguish between similar carbon environments in isomeric contaminants .

Methodological Notes

- Crystallography: SHELXL refinement is preferred for small-molecule structures due to its robustness in handling twinned or high-resolution data .

- Spectral Interpretation: Always cross-validate computational models (DFT, molecular dynamics) with experimental data to resolve ambiguities .

- Biological Assays: Include positive/negative controls (e.g., known inhibitors) and validate results across multiple assay platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.